- Preparation of amino pyrimidine compounds for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Cas no 923595-49-7 (6-Chloro-3-iodoimidazo[1,2-B]pyridazine)
923595-49-7 structure
Product Name:6-Chloro-3-iodoimidazo[1,2-B]pyridazine
CAS-Nr.:923595-49-7
MF:C6H3ClIN3
MW:279.465591669083
MDL:MFCD11044749
CID:820472
PubChem ID:53249897
Update Time:2024-10-26
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2-a]pyridazine
- 6-chloro-3-iodo-Imidazo[1,2-b]pyridazine
- 6-Chloro-3-iodoimidazo[1,2b]pyridazine
- Imidazo[1,2-b]pyridazine, 6-chloro-3-iodo-
- IWHCPHZAMFSDFM-UHFFFAOYSA-N
- BCP07796
- 5602AC
- SB15408
- AM807810
- 6-chloranyl-3-iodanyl-imidazo[1,2-b]pyridazine
- A844208
- 6-Chloro-3-iodoimidazo[1,2-b]pyridazine (ACI)
- YLB59549
- DTXSID40693117
- SY110201
- MFCD11044749
- Z1269213261
- EN300-215662
- J-518549
- CS-W004254
- SCHEMBL2943467
- DB-029261
- 923595-49-7
- AKOS015950464
- 6-Chloro-3-iodoimidazo[1,2-B]pyridazine
-
- MDL: MFCD11044749
- Inchi: 1S/C6H3ClIN3/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H
- InChI-Schlüssel: IWHCPHZAMFSDFM-UHFFFAOYSA-N
- Lächelt: ClC1C=CC2N(C(=CN=2)I)N=1
Berechnete Eigenschaften
- Genaue Masse: 278.90600
- Monoisotopenmasse: 278.90602g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 11
- Anzahl drehbarer Bindungen: 0
- Komplexität: 157
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 30.2
- XLogP3: 2
Experimentelle Eigenschaften
- Dichte: 2.34
- PSA: 30.19000
- LogP: 1.98730
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-100mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 100mg |
174CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 250mg |
392CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 1g |
535.0CNY | 2021-07-14 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TQ693-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | 96% | 5g |
2661CNY | 2021-05-07 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-250mg |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 250mg |
¥207.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-5g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 5g |
¥1447.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C304980-1g |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine |
923595-49-7 | ≥96% | 1g |
¥461.90 | 2023-09-03 | |
| Alichem | A029194003-1g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 1g |
$204.00 | 2023-08-31 | |
| Alichem | A029194003-5g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 5g |
$625.40 | 2023-08-31 | |
| Alichem | A029194003-25g |
6-Chloro-3-iodoimidazo[1,2-b]pyridazine |
923595-49-7 | 96% | 25g |
$2023.70 | 2023-08-31 |
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Chloroform ; overnight, rt
Referenz
- Preparation of imidazopyridine compounds as mixed lineage kinase inhibitors, United States, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
Referenz
- Intermolecular C-H silylation of unactivated arenes, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate , Zincate(2-), dichlorobis(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium magnesium … Solvents: Tetrahydrofuran ; 20 min, -20 °C
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Iodine ; rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Reliable Functionalization of 5,6-Fused Bicyclic N-Heterocycles Pyrazolopyrimidines and Imidazopyridazines via Zinc and Magnesium Organometallics, Chemistry - A European Journal, 2022, 28(33),
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ; 36 h, rt
Referenz
- Nitrogen bicyclic compounds as inhibitors for SCYL1 and GRK5 and their preparation, European Patent Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 8 h, 60 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants, Bioorganic & Medicinal Chemistry Letters, 2023, 89,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide ; rt
Referenz
- Process for preparation of 3-iodo-6-chloro-imidazo[1,2-b]pyridazine, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Preparation of 6-aminoimidazo[1,2-b]pyridazines as kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 48 h, 23 °C
Referenz
- Heterocycle derivatives as inhibitors of LIN28, methods of use and preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 4 d, rt
Referenz
- Medicinal Chemistry Optimization of Antiplasmodial Imidazopyridazine Hits from High Throughput Screening of a SoftFocus Kinase Library: Part 1, Journal of Medicinal Chemistry, 2014, 57(6), 2789-2798
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Methanol ; overnight, reflux
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
- Process for preparation of amino pyrimidine compound for inhibiting protein tyrosine kinase activity, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 3 h, rt → 90 °C; 90 °C → 40 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Referenz
- Synthesis of 3-Iodo-6-chloroimidazo[1,2-b]pyridazine, Huaxue Shiji, 2020, 42(12), 1492-1496
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide , Silver fluoride Solvents: Acetonitrile ; 2 h, rt
Referenz
- Iridium-Catalyzed Silylation of Aryl C-H Bonds, Journal of the American Chemical Society, 2015, 137(2), 592-595
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Acetonitrile ; rt → 60 °C; 10 h, 60 °C
Referenz
- Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 15 h, 90 °C
1.2 Reagents: Water ; 1 h
1.2 Reagents: Water ; 1 h
Referenz
- Discovery of potent, selective, and brain-penetrant 1H-pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as anaplastic lymphoma kinase (ALK) inhibitors, Journal of Medicinal Chemistry, 2019, 62(10), 4915-4935
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: N-Iodosuccinimide Solvents: Dimethylformamide ; 12 h, rt
Referenz
- Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors, European Journal of Medicinal Chemistry, 2023, 247,
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Raw materials
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Preparation Products
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Bestellnummer:A844208
Bestandsstatus:in Stock
Menge:10g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:02
Preis ($):268.0
Email:sales@amadischem.com
6-Chloro-3-iodoimidazo[1,2-B]pyridazine Verwandte Literatur
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:923595-49-7)6-Chloro-3-iodoimidazo[1,2-B]pyridazine
Reinheit:99%
Menge:10g
Preis ($):268.0